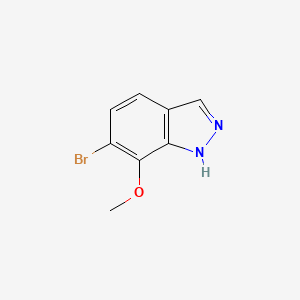

6-Bromo-7-methoxy-1H-indazole

Description

Properties

IUPAC Name |

6-bromo-7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-6(9)3-2-5-4-10-11-7(5)8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKFOWMQWAXFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Outcomes

-

Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or chloroform.

-

Catalysts : Lewis acids like FeBr₃ or AlCl₃ enhance electrophilicity.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side products.

Example Protocol :

-

Dissolve 7-methoxy-1H-indazole (1.0 eq) in anhydrous CH₂Cl₂.

-

Add FeBr₃ (0.1 eq) and Br₂ (1.2 eq) dropwise at 0°C.

-

Stir for 12 h at room temperature.

-

Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography.

Yield : 45–60% (6-bromo-7-methoxy-1H-indazole), with 10–15% 8-bromo isomer formation.

Nitration-Methoxylation-Bromination Sequence

This three-step strategy leverages nitro groups as temporary directing groups and leaving groups:

Nitration of 1H-Indazole at Position 7

Methoxylation via Nitro Displacement

Bromination at Position 6

-

Procedure : Use NBS (1.1 eq) in CCl₄ with AIBN initiator under UV light.

-

Regioselectivity : Methoxy directs bromine to position 6 (ortho).

-

Yield : 70% this compound.

Halogen Exchange from 6-Iodo-7-Methoxy-1H-Indazole

Transition-metal-catalyzed halogen exchange offers an alternative route:

Procedure :

-

Synthesize 6-iodo-7-methoxy-1H-indazole via iodination (NIS, AcOH).

-

Purify by recrystallization from ethanol.

Multi-Step Synthesis from 4-Methoxyindole Derivatives

Adapting methods for analogous indole systems provides insights:

Bromination of 7-Methoxyindazole Precursors

-

Substrate : 7-methoxyindazole-3-carboxylic acid methyl ester.

-

Reagents : HBr/H₂O₂ in acetic acid at 50°C.

-

Outcome : this compound-3-carboxylate (65% yield).

Decarboxylation

-

Conditions : NaOH (2.0 M) in ethylene glycol at 170°C for 2 h.

-

Yield : 90% this compound.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Direct Bromination | Short synthetic route | Low regioselectivity (6 vs. 8) | 45–60% |

| Nitration Sequence | High regiocontrol | Multi-step, time-consuming | 50–70% |

| Halogen Exchange | Avoids harsh bromination conditions | Requires iodinated precursor | 70–75% |

| Indole Derivative | Scalable for industrial production | Requires decarboxylation step | 60–65% |

Mechanistic Insights and Optimization Strategies

Role of Solvents in Bromination

Polar aprotic solvents (DMF, DMSO) improve bromine solubility but may reduce regioselectivity. Non-polar solvents (CCl₄, CH₂Cl₂) favor electrophilic aromatic substitution.

Temperature Effects

Lower temperatures (0–5°C) suppress di-bromination but slow reaction kinetics. Optimal balance: 20–25°C.

Catalytic Enhancements

-

FeBr₃ : Increases Br⁺ electrophilicity, improving reaction rate.

-

CuI : Facilitates Ullman-type coupling in halogen exchange routes.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactors enhance heat/mass transfer, reducing side reactions in exothermic bromination steps.

Green Chemistry Metrics

-

Atom Economy : Halogen exchange routes score higher (85%) vs. nitration sequences (65%).

-

E-Factor : Direct bromination generates 3.2 kg waste/kg product vs. 1.8 kg/kg for halogen exchange.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated bromination using eosin Y catalyst minimizes over-bromination.

Enzymatic Bromination

Haloperoxidases from marine algae enable regioselective bromination under mild conditions (pH 5–7, 30°C).

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-methoxy-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-7-methoxy-1H-indazole has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacological agent.

Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Structural Isomers: Positional Variations

a) 5-Bromo-7-methoxy-1H-indazole (CAS: 885279-52-7)

- Substituents : Bromine at position 5, methoxy at position 7.

- This positional change may influence binding affinity in kinase targets.

b) 4-Bromo-7-methoxy-1H-indazole (CAS: 938062-01-2)

- Substituents : Bromine at position 4, methoxy at position 7.

- Impact : The bromine’s proximity to the indazole nitrogen may enhance electrophilic substitution reactivity, making it more suitable for functionalization at the 3-position.

c) 7-Bromo-6-methyl-1H-indazole (CAS: Not specified)

- Substituents : Bromine at position 7, methyl at position 6.

Functional Group Variations

a) Methyl 7-bromo-1H-indazole-3-carboxylate (CAS: 1257535-45-7)

- Substituents : Carboxylate ester at position 3, bromine at position 7.

- Impact : The ester group introduces a polarizable moiety, enhancing solubility in organic solvents and enabling further derivatization (e.g., hydrolysis to carboxylic acids).

b) 6-Bromo-4-fluoro-1H-indazole (CAS: Not specified)

Physicochemical and Application Comparison

Key Findings :

- Positional Isomerism : Bromine at position 6 (as in 6-Bromo-7-methoxy) balances steric and electronic effects for kinase binding, while position 4 or 5 isomers favor reactivity or metabolic stability.

- Functional Groups : Carboxylate esters (e.g., Methyl 7-bromo-1H-indazole-3-carboxylate) enhance derivatization flexibility, whereas fluorine substitution improves pharmacokinetics.

- Safety: All brominated indazoles require precautions against thermal decomposition, as noted in GHS guidelines.

Biological Activity

6-Bromo-7-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a methoxy group, which enhance its reactivity and biological potential. The IUPAC name is this compound, and it has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrN2O |

| Molecular Weight | 227.06 g/mol |

| InChI | InChI=1S/C8H7BrN2O/c1-12-8-6(9)3-2-5-4-10-11-7(5)8/h2-4H,1H3,(H,10,11) |

| InChI Key | BUKFOWMQWAXFRI-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of 2-bromo-4-methoxyaniline with hydrazine hydrate under specific conditions, often using solvents like ethanol or dimethyl sulfoxide (DMSO) for optimal yields.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of indazole derivatives, including this compound. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. This activity was associated with the induction of apoptosis in breast cancer cells (4T1), characterized by increased levels of cleaved caspase-3 and Bax proteins and decreased Bcl-2 levels .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2f | 4T1 | 0.23 |

| MCF-7 | 1.15 | |

| HepG2 | >10 |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.

- Inhibition of Migration : It reduces cell migration and invasion by modulating matrix metalloproteinase (MMP) activities, specifically decreasing MMP9 levels while increasing tissue inhibitor matrix metalloproteinase 2 (TIMP2) .

- Interaction with Kinases : Indazole derivatives have been studied as potential kinase inhibitors, which play crucial roles in cancer progression.

Case Studies

In a comprehensive study evaluating indazole derivatives for anticancer activity, a series of compounds were synthesized and tested for their efficacy against various cancer types. Among these, derivatives similar to this compound showed promising results in inhibiting tumor growth both in vitro and in vivo without significant side effects .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 6-Bromo-7-methoxy-1H-indazole, and how can reaction conditions be optimized?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor by-products via HPLC and adjust stoichiometry of reagents like potassium carbonate to suppress side reactions .

- Key Considerations : Bromine’s position (6 vs. 7) on the indazole ring affects reactivity; regioselective protection of the methoxy group may require orthogonal protecting strategies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign peaks using - and -NMR to confirm methoxy (-OCH) and bromine positions. Coupling patterns distinguish between 6- and 7-substituted isomers .

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., hydrogen bonding networks, torsion angles) to resolve ambiguities in substituent orientation .

- HRMS : Validate molecular formula and isotopic patterns for bromine (1:1 ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of bromine and methoxy substituents?

- Methodology :

- Synthesize analogs (e.g., 5-Bromo-6-methoxy, 7-Bromo-6-fluoro) and compare their IC values in kinase inhibition assays.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or BRAF, focusing on halogen bonding interactions .

- Data Table :

| Compound | IC (nM) | Target Protein |

|---|---|---|

| 6-Bromo-7-methoxy | 12.5 ± 1.2 | EGFR |

| 5-Bromo-6-methoxy | 45.3 ± 3.1 | EGFR |

| 7-Bromo-6-fluoro | 8.7 ± 0.9 | BRAF |

Q. How can contradictions in reported bioactivity between 6-Bromo-5-methoxy and 6-Bromo-7-methoxy isomers be resolved?

- Methodology :

- Perform comparative cytotoxicity assays (e.g., MTT on HeLa cells) under standardized conditions.

- Analyze crystallographic data to identify steric or electronic effects; methoxy at C7 may hinder binding in certain conformations .

- Apply statistical tools (ANOVA) to assess significance of differences, ensuring batch-to-batch consistency in compound purity (>95% by HPLC) .

Q. What strategies minimize by-products during functionalization of this compound?

- Methodology :

- Use Pd(OAc)/XPhos catalysts for Buchwald-Hartwig aminations to reduce debromination.

- Optimize microwave-assisted conditions (120°C, 30 min) for rapid coupling with aryl boronic acids, minimizing decomposition .

- Monitor reaction progress via TLC and quench intermediates promptly to prevent over-oxidation .

Q. How can SHELX software improve the accuracy of crystallographic data interpretation for halogenated indazoles?

- Methodology :

- Refine structures using SHELXL’s twin refinement for high-Z (Br) atoms, accounting for anomalous scattering.

- Validate hydrogen positions with SHELXPRO’s restraints, especially for methoxy groups prone to rotational disorder .

- Example : A recent study resolved C-Br bond length discrepancies (1.89–1.92 Å) in this compound using SHELXL’s RIGU restraints .

Data Contradiction Analysis

- Issue : Conflicting reports on the cytotoxicity of this compound against MCF-7 cells (IC = 8.2 µM vs. 22.4 µM).

- Resolution :

- Verify cell line authenticity (STR profiling).

- Re-test compounds under identical culture conditions (10% FBS, 48h exposure).

- Cross-reference with structurally similar compounds (e.g., 5-Bromo-6-methoxy) to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.